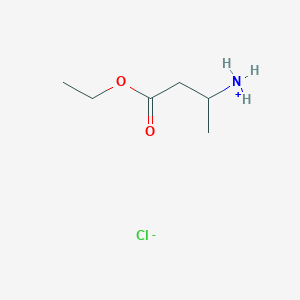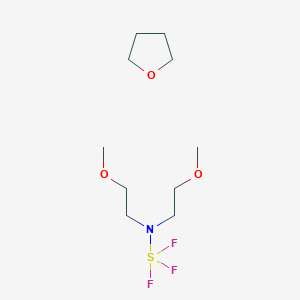
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is a complex organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron center coordinated with difluoro groups and acetoxy ligands, making it a versatile reagent in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride typically involves the reaction of boron trifluoride with acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using boron trifluoride and acetic anhydride in specialized reactors. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides and other derivatives.
Reduction: Reduction reactions can yield boron hydrides and related compounds.
Substitution: The acetoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds .
Aplicaciones Científicas De Investigación
Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride involves its ability to form stable complexes with various substrates. The boron center acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This property is exploited in catalytic processes and in the formation of boron-containing compounds .
Comparación Con Compuestos Similares
Difluoroborane: Similar in structure but lacks the acetoxy groups.
Boron trifluoride: A simpler boron compound used in various industrial applications.
Boronic acids: Widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Uniqueness: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is unique due to its combination of difluoro and acetoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in both academic research and industrial applications .
Propiedades
IUPAC Name |
diacetyloxy(difluoro)boranuide;hydron;hydrofluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSDCNHOYPJGDQ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-](OC(=O)C)(OC(=O)C)(F)F.F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B7970177.png)






![6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine](/img/structure/B7970242.png)

![1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7970256.png)

